molecular formula C25H21N3O3S B593665 Tetramethylrhodamine isothiocyanate (mixed isomers) CAS No. 95197-95-8

Tetramethylrhodamine isothiocyanate (mixed isomers)

Cat. No.: B593665
CAS No.: 95197-95-8
M. Wt: 443.5
InChI Key: DTICYSNQBDFZSM-UHFFFAOYSA-N
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Description

Tetramethylrhodamine isothiocyanate (mixed isomers) is a fluorescent dye commonly used in biological and chemical research. It is known for its bright red fluorescence, which makes it an excellent marker for tracking and imaging applications. The compound is often used to label antibodies, proteins, and other biomolecules, allowing researchers to visualize and study various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylrhodamine isothiocyanate is synthesized through the reaction of tetramethylrhodamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction is usually carried out at room temperature, and the product is purified through column chromatography to obtain the desired isomeric mixture .

Industrial Production Methods

In industrial settings, the production of tetramethylrhodamine isothiocyanate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for research applications .

Chemical Reactions Analysis

Types of Reactions

Tetramethylrhodamine isothiocyanate primarily undergoes nucleophilic substitution reactions. The isothiocyanate group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively .

Common Reagents and Conditions

Major Products

The major products of these reactions are fluorescently labeled biomolecules, such as proteins and antibodies, which retain the bright red fluorescence of tetramethylrhodamine isothiocyanate. These labeled compounds are used extensively in fluorescence microscopy and flow cytometry .

Scientific Research Applications

Tetramethylrhodamine isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

Tetramethylrhodamine isothiocyanate exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (around 555 nm) and emits light at a longer wavelength (around 580 nm), producing a bright red fluorescence. This fluorescence can be detected and measured using various imaging techniques, allowing researchers to track and quantify labeled molecules. The isothiocyanate group reacts with nucleophilic groups on biomolecules, forming stable covalent bonds that ensure the fluorescent label remains attached during experiments .

Comparison with Similar Compounds

Tetramethylrhodamine isothiocyanate is often compared with other fluorescent dyes such as:

Tetramethylrhodamine isothiocyanate is unique in its combination of bright red fluorescence, stability, and reactivity with a wide range of nucleophiles, making it a versatile tool in scientific research.

Biological Activity

Tetramethylrhodamine isothiocyanate (TRITC), particularly in its mixed isomer form, is a fluorescent dye widely utilized in biological research for labeling biomolecules. It plays a critical role in various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. This article delves into the biological activity of TRITC, highlighting its applications, effectiveness in diagnostic procedures, and relevant research findings.

Tetramethylrhodamine isothiocyanate is characterized by its strong fluorescence and ability to bind to various biomolecules. Its primary applications include:

  • Labeling Proteins and Nucleic Acids : TRITC is used to label immunoglobulins, lectins, nucleic acids, and polysaccharides for various assays.
  • Fluorescence Microscopy : It enhances the visualization of cellular structures and processes.
  • Flow Cytometry : TRITC-labeled cells can be analyzed for various biological parameters.

Biological Activity and Mechanism

TRITC exhibits several biological activities that make it valuable in research:

  • Cellular Uptake : TRITC-labeled compounds can be taken up by living cells, allowing researchers to track cellular processes.
  • Immunological Applications : The dye is employed in immunofluorescence assays to detect specific antigens in tissues or cells.
  • Diagnostic Utility : Studies have demonstrated its effectiveness in diagnosing conditions such as renal amyloidosis and acute promyelocytic leukemia (APL).

1. Diagnostic Performance in Renal Amyloidosis

A recent study evaluated the use of fluorescence microscopy with a TRITC filter for diagnosing renal amyloidosis (RA). The findings were significant:

  • Sensitivity : 100%
  • Specificity : 97.64%
  • Positive Predictive Value : 73.08%
  • Negative Predictive Value : 100%
  • Overall Accuracy : 97.78%

The study highlighted that TRITC effectively identifies amyloid deposits, even in challenging cases with small or focal deposits .

2. Rapid Diagnosis of Acute Promyelocytic Leukemia

Another study validated the use of TRITC-labeled anti-PML antibodies for the rapid diagnosis of APL. The results showed:

  • All APL cases exhibited a positive immunofluorescence staining pattern.
  • The method provided results within two hours, demonstrating its rapid applicability in clinical settings .

Data Table: Diagnostic Performance Metrics

ConditionSensitivity (%)Specificity (%)Positive Predictive Value (%)Negative Predictive Value (%)Overall Accuracy (%)
Renal Amyloidosis10097.6473.0810097.78
Acute Promyelocytic LeukemiaN/AN/AN/AN/ARapid Diagnosis

Q & A

Basic Research Questions

Q. How do the solubility properties of TRITC influence experimental design in fluorescence labeling?

TRITC is highly soluble in polar organic solvents like DMSO and DMF (~5 mg/mL) but poorly soluble in aqueous buffers. To prepare stock solutions, dissolve TRITC in anhydrous DMSO under inert gas purging to prevent hydrolysis. For biomolecule conjugation, ensure the solvent is compatible with the target (e.g., proteins), and avoid precipitation by gradually introducing aqueous buffers post-dissolution .

Q. What are the optimal conditions for conjugating TRITC to amine-containing biomolecules?

Conjugation requires mild alkaline conditions (pH 8.5–9.5) to activate primary amines (e.g., lysine residues). Use a 5–10-fold molar excess of TRITC over the biomolecule, incubate at 4°C for 4–12 hours, and purify via size-exclusion chromatography to remove unreacted dye. Validate labeling efficiency using UV-Vis spectroscopy (absorbance at 552 nm) .

Q. What controls are essential for TRITC-based imaging to minimize artifacts?

Include unstained samples to assess autofluorescence, secondary antibody-only controls (for immunostaining), and competition assays (e.g., pre-incubation with unlabeled ligands). For live-cell imaging, use quenchers like trypan blue to suppress extracellular dye signals .

Q. How does the isomer composition of TRITC affect its spectral properties?

TRITC is supplied as a mixture of 5- and 6-isothiocyanate isomers. While both isomers exhibit similar excitation/emission maxima (~552/575 nm in DMSO), minor spectral shifts (~2–5 nm) may occur in aqueous environments due to solvent polarity. Always report solvent conditions and validate spectral profiles using in-situ calibration .

Q. What storage conditions ensure TRITC stability for long-term use?

Store TRITC as a desiccated crystalline solid at –20°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Under these conditions, TRITC remains stable for ≥4 years. Monitor degradation via TLC or HPLC if precipitation or color changes occur .

Advanced Research Questions

Q. How can conflicting spectral data between TRITC studies be resolved?

Discrepancies often arise from solvent effects (e.g., DMSO vs. aqueous buffers) or isomer ratios. Replicate experiments using standardized solvents (e.g., PBS pH 7.4 for biological studies) and characterize isomer ratios via HPLC. Cross-validate with fluorescence lifetime measurements to account for environmental quenching .

Q. What methodologies enable separation of TRITC isomers for structure-specific applications?

Isomer separation requires reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). However, due to near-identical retention times, confirm isomer identity via mass spectrometry or NMR. Note that commercial TRITC is typically used as a mixture due to practical challenges in isomer isolation .

Q. How can TRITC labeling efficiency be optimized to avoid protein aggregation?

Aggregation occurs due to hydrophobic interactions between TRITC molecules. Use low dye-to-protein molar ratios (≤3:1), incorporate non-ionic detergents (e.g., 0.01% Tween-20), and perform conjugation at 4°C. Post-labeling, centrifuge samples at 100,000×g to remove aggregates .

Q. What strategies mitigate photobleaching in TRITC-based live-cell imaging?

Photobleaching is exacerbated by reactive oxygen species. Use antifade reagents (e.g., ascorbic acid) and reduce illumination intensity with time-lapse protocols. For prolonged imaging, consider TRITC-dextran conjugates, which exhibit lower photobleaching rates than free TRITC due to reduced dye mobility .

Q. How can TRITC be integrated into mixed-methods studies combining fluorescence and biochemical assays?

Design sequential experiments: (1) Use TRITC-labeled probes for quantitative fluorescence intensity measurements (e.g., flow cytometry), and (2) perform qualitative confocal imaging to spatially resolve labeled structures. Integrate datasets using software like ImageJ or MATLAB to correlate intensity gradients with morphological features .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in TRITC’s reported Stokes shifts?

Stokes shifts vary with solvent polarity and pH. For example, in ethanol, TRITC shows a 25 nm shift, while in aqueous buffers, this reduces to 18–20 nm. Replicate measurements under identical conditions and reference solvent-specific spectral databases (e.g., PubChem) .

Q. What experimental approaches validate TRITC’s specificity in FRET-based protein interaction studies?

For FRET between TRITC (acceptor) and FITC (donor), include controls with single-labeled proteins and use acceptor photobleaching to confirm energy transfer. Calculate FRET efficiency using the formula: E=1IDAIDE = 1 - \frac{I_{DA}}{I_D}

where IDAI_{DA} is donor intensity in the presence of acceptor, and IDI_D is donor intensity alone .

Properties

CAS No.

95197-95-8

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5

InChI

InChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3

InChI Key

DTICYSNQBDFZSM-UHFFFAOYSA-N

SMILES

[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O

Synonyms

5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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